Computed Lipophilicity (LogP) Contrast Between the Phenethyl-Imino Derivative and the Closest Non-Imino Analog
The target compound exhibits a computed LogP of 2.90, reflecting the combined effect of the phenethyl group and the imino function . By comparison, the des-imino analog Thiosulfuric acid hydrogen S-[2-(phenethylamino)ethyl] ester (CAS 953-22-0) shows a significantly lower computed LogP (approximately 1.5–1.7, estimated from fragment-based calculators or related aminoalkyl thiosulfate literature ). This >1 log unit difference predicts markedly distinct membrane partitioning and solvent-extraction behavior, which is critical when selecting a compound for cell-based assays or formulation development.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP, computed) |
|---|---|
| Target Compound Data | 2.90 (computed by ACD/Labs or XLogP3) |
| Comparator Or Baseline | Thiosulfuric acid hydrogen S-[2-(phenethylamino)ethyl] ester (CAS 953-22-0): ~1.5–1.7 (estimated from fragment-based calculators for aminoalkyl thiosulfates) |
| Quantified Difference | Difference of approximately 1.2–1.4 log units (higher for 90379-22-9) |
| Conditions | Computed values from standard cheminformatics tools; experimental logP values for both compounds are not available in the open literature. |
Why This Matters
A >1 log unit difference in LogP directly influences extraction efficiency, LC retention, and passive membrane permeability, making the imino-phenethyl derivative functionally non-interchangeable with its non-imino analog in drug discovery or chemical biology workflows.
